![molecular formula C22H15FN2O2S B2392138 (E)-4-benzoyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 477511-29-8](/img/structure/B2392138.png)
(E)-4-benzoyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(E)-4-benzoyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a complex organic molecule that contains several functional groups. It has a benzoyl group (a benzene ring attached to a carbonyl group), a benzothiazole group (a fused ring system containing a benzene ring and a thiazole ring), and an amide group (a carbonyl group attached to a nitrogen atom). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by its functional groups. For example, the benzoyl group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction. The benzothiazole group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
One notable application of derivatives of (E)-4-benzoyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is in the development of new antimicrobial agents. For instance, fluorobenzamides containing thiazole and thiazolidine structures have shown promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds is essential for enhancing their antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).
Anticancer Research
Another significant application is in anticancer research, where substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been synthesized and evaluated for their anticancer activity against several cancer cell lines. These compounds have exhibited moderate to excellent anticancer activity, highlighting their potential as leads for developing new anticancer drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Fluorescent Sensors for Metal Ions
Compounds related to (E)-4-benzoyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide have been explored as fluorescent sensors for metal ions, such as Al3+ and Zn2+. These benzimidazole and benzothiazole conjugated Schiff bases demonstrated significant absorption and emission spectral changes upon coordination with these ions, indicating their utility in detecting metal ions in various environments (Suman, Bubbly, Gudennavar, & Gayathri, 2019).
Nucleophilic Aroylation of Fluorobenzenes
Research has also explored the nucleophilic aroylation of fluorobenzenes using N-heterocyclic carbene (NHC) catalysis to replace fluoro groups with aroyl groups derived from aromatic aldehydes. This method enables the synthesis of polysubstituted benzophenones, showcasing the versatility of related compounds in synthetic organic chemistry (Suzuki, Ota, Fukuta, Ueda, & Sato, 2008).
Antiviral Activity Against Avian Influenza
Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and tested for their anti-influenza A virus activity, specifically against the H5N1 subtype. Some of these compounds exhibited significant antiviral activities, suggesting their potential in developing treatments against bird flu influenza (Hebishy, Salama, & Elgemeie, 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as benzo[d]thiazole derivatives, have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors and coordinates host toxic behaviors such as biofilm formation and virulence production .
Mode of Action
Similar compounds have been shown to inhibit quorum sensing without being antibiotic . This suggests that the compound might interact with its targets to disrupt bacterial communication, thereby inhibiting their coordinated behaviors.
Biochemical Pathways
The compound likely affects the quorum sensing pathways in bacteria, leading to a disruption in their coordinated behaviors such as biofilm formation, virulence production, and other pathogenesis . The downstream effects of this disruption could include a reduction in bacterial virulence and biofilm formation, potentially making the bacteria more susceptible to the host’s immune response or other treatments.
Result of Action
The result of the compound’s action would likely be a reduction in the coordinated behaviors of the target bacteria, such as biofilm formation and virulence production . This could potentially make the bacteria more susceptible to the host’s immune response or other treatments.
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it interacts with biological systems. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment and safe laboratory practices .
Zukünftige Richtungen
Future research on this compound could involve further exploration of its chemical properties, potential biological activity, and possible applications. This could include testing its activity against various biological targets, studying its behavior in biological systems, and developing methods to synthesize it more efficiently or with better yields .
Eigenschaften
IUPAC Name |
4-benzoyl-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2S/c1-25-18-12-11-17(23)13-19(18)28-22(25)24-21(27)16-9-7-15(8-10-16)20(26)14-5-3-2-4-6-14/h2-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVONEHHJJZOSPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-benzoyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2392056.png)
![Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2392057.png)
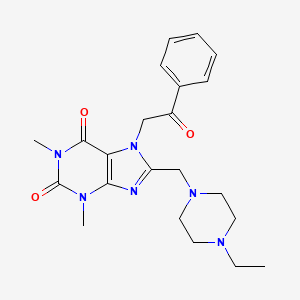
![N-(4-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2392059.png)
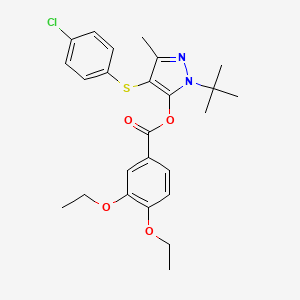

![N-(5-(4-(N,N-dimethylsulfamoyl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2392065.png)
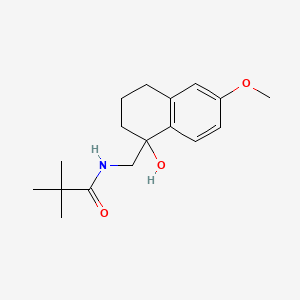
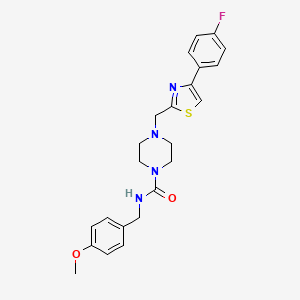
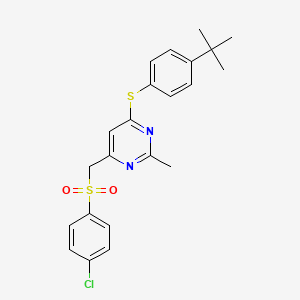
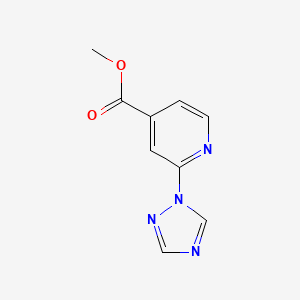

![2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2392076.png)
![3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile](/img/structure/B2392078.png)